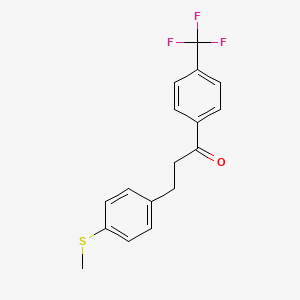

3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone, also known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH) is a synthetic compound that belongs to the cathinone class of drugs. It is a potent psychostimulant that is structurally similar to amphetamines and cathinones. 4-MPH is known for its stimulant effects on the central nervous system, which makes it a popular research chemical among scientists.

Applications De Recherche Scientifique

Crystal Structure Analysis

- The compound's isomers, such as 3′,4′-difluoro-2-hydroxyiminopropiophenone, have been studied for their different biological activities. The crystal structure of the more active form has been analyzed, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and their molecular arrangement in three distinct planes (Allen, Trotter, & Rogers, 1971).

Polymerization and Material Synthesis

- The compound has applications in anionic living polymerization. For instance, the polymerization of vinylacetophenones and vinylpropiophenones, including 4-vinylpropiophenone, can yield monodispersed polymers and triblock copolymers (Hirao, Kato, & Nakahama, 1992).

Bioactive Compound Synthesis

- Derivatives of 3-(substituted thio)-2-hydroxypropionanilides, related to the compound , have been synthesized and tested for antiandrogen activity, demonstrating pharmaceutical applications (Tucker, Crook, & Chesterson, 1988).

Organic Chemistry and Catalysis

- The compound is significant in the realm of organic chemistry, as illustrated by studies on its reactions and catalysis. For example, the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, involving C-C and C-H bond cleavages, has been explored (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).

Propriétés

IUPAC Name |

3-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3OS/c1-22-15-9-2-12(3-10-15)4-11-16(21)13-5-7-14(8-6-13)17(18,19)20/h2-3,5-10H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQYTGWLOAASAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644391 |

Source

|

| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone | |

CAS RN |

898781-57-2 |

Source

|

| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

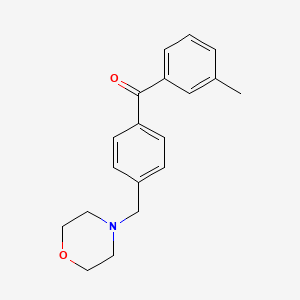

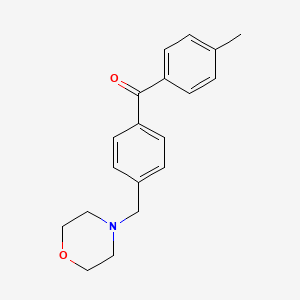

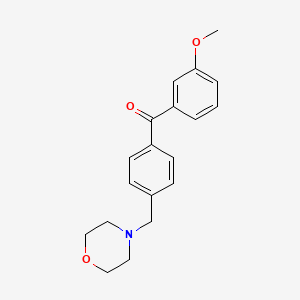

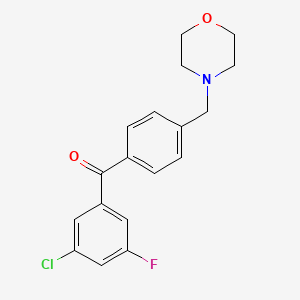

![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)